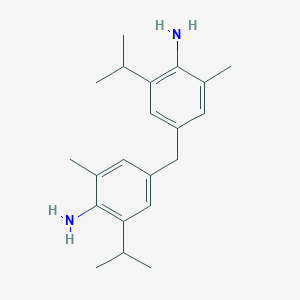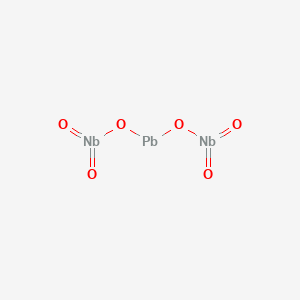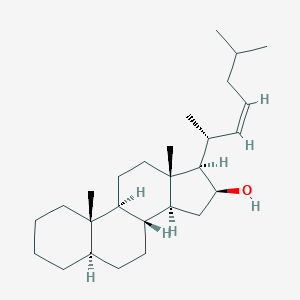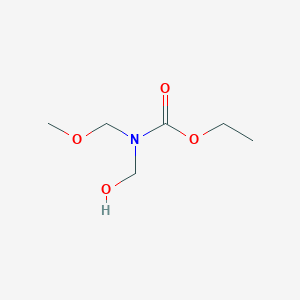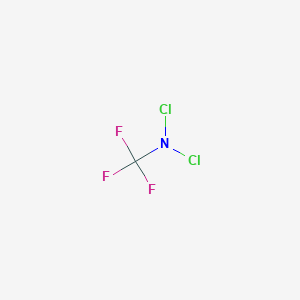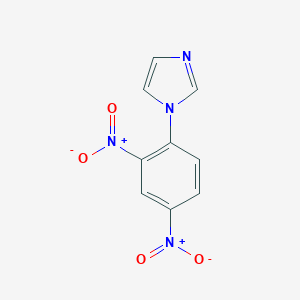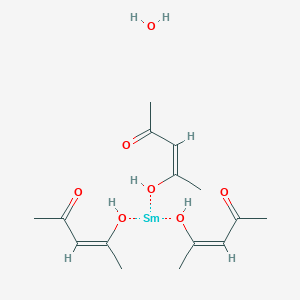
Tris(pentane-2,4-dionato-O,O')samarium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(pentane-2,4-dionato-O,O')samarium is a useful research compound. Its molecular formula is C15H21O6Sm and its molecular weight is 447.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Interaction with Other Complexes
Tris(pentane-2,4-dionato)cobalt(III) demonstrates notable interaction with lanthanide shift reagents. Studies show that it forms a 1:1 adduct with tris(1,1,1,2,2,3,3,-heptafluoro-7,7-[2H6]dimethyl[2H3]octane-4,6-dionato)europium, which has an unusual structure containing three bridging oxygen atoms. This interaction is significant in the study of nuclear magnetic resonance (NMR) signals for both free and complexed tris(pentane-2,4-dionato)cobalt(III) at ambient temperature (Lindoy et al., 1977).
Association with Chlorinated Phenols
Tris(pentane-2,4-dionato)cobalt(III) associates with chlorinated phenols through hydrogen bonding. This was studied using a liquid-liquid partition technique, where the association complexes formed were identified, and their constants determined. The hydrogen bond between the hydroxyl proton of the phenols and Co(acac)3 was evidenced from 1H NMR measurement, providing insights into the relationship between association constant and acid-dissociation constant of the phenols (Imura et al., 1991).
Catalysis and Polymerization
Tris(pentane-2,4-dionato)vanadium has been used as a catalyst in the polymerization of 4-(N,N-dimethylamino)phenylethyne, leading to a polyene with π-conjugated donor substituents. This process also resulted in the cyclotrimerization of the acetylene derivative, yielding a mixture of isomers. The structure of the main isomer was determined by X-ray diffraction methods (Rodríguez et al., 1997).
Nitrosylation Reactions
In studies of nitrosylation reactions, it was found that tris(pentane-2,4-dionato)cobalt(III) is attacked by nitric oxide at the chelate ligands, leading to the formation of the oximato complex tris(3-hydroxyimino-pentane-2,4-dionato)cobalt. This contrasts with tetranuclear bis(pentane-2,4-dionato)-cobalt(II), which reacts differently with nitric oxide (Herberhold & Kratzer, 1977).
作用機序
Target of Action
It’s important to note that the compound is a coordination complex, where the samarium ion is coordinated by three pentane-2,4-dionato ligands . The targets could be various biochemical entities that can interact with the samarium ion or the ligands.
Mode of Action
It’s known that the compound can form chelate complexes with a variety of metals . The formation of these complexes can influence the biochemical processes in which these metals are involved. The exact nature of these interactions and the resulting changes are subject to ongoing research.
Pharmacokinetics
As a rare earth compound , it’s likely to have unique pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tris(pentane-2,4-dionato-O,O’)samarium. For instance, the compound is stable under normal conditions . . More research is needed to understand how different environmental factors influence the compound’s action.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(pentane-2,4-dionato-O,O')samarium involves the reaction of samarium chloride with pentane-2,4-dione in the presence of a base to form the intermediate samarium pentane-2,4-dionate. This intermediate is then reacted with additional pentane-2,4-dione in the presence of a base to form the final product Tris(pentane-2,4-dionato-O,O')samarium.", "Starting Materials": [ "Samarium chloride", "Pentane-2,4-dione", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Samarium chloride is dissolved in a solvent (e.g. ethanol) and added to a reaction flask.", "Step 2: Pentane-2,4-dione is added to the reaction flask and the mixture is stirred at room temperature for several hours.", "Step 3: A base (e.g. sodium hydroxide) is added to the reaction mixture to neutralize any HCl produced during the reaction.", "Step 4: The solvent is removed under reduced pressure to obtain the intermediate samarium pentane-2,4-dionate.", "Step 5: The intermediate samarium pentane-2,4-dionate is dissolved in a solvent (e.g. ethanol) and added to a reaction flask.", "Step 6: Additional pentane-2,4-dione and a base (e.g. sodium hydroxide) are added to the reaction flask and the mixture is stirred at room temperature for several hours.", "Step 7: The solvent is removed under reduced pressure to obtain the final product Tris(pentane-2,4-dionato-O,O')samarium." ] } | |
CAS番号 |
14589-42-5 |
分子式 |
C15H21O6Sm |
分子量 |
447.7 g/mol |
IUPAC名 |
pentane-2,4-dione;samarium(3+) |
InChI |
InChI=1S/3C5H7O2.Sm/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChIキー |
JTZJMDRBZZVNSP-UHFFFAOYSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Sm+3] |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sm+3] |
正規SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Sm+3] |
| 14589-42-5 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



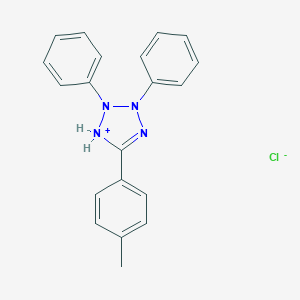
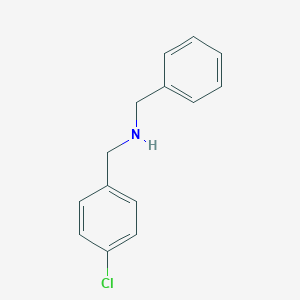
![[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate](/img/structure/B88114.png)
